molecular formula C17H18N6OS B2808322 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 941999-06-0

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide

Cat. No.: B2808322
CAS No.: 941999-06-0
M. Wt: 354.43
InChI Key: JMCCNTZERIQBPH-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and an acetamide group

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-2-12-5-3-7-14(9-12)20-15(24)11-25-17-22-21-16(23(17)18)13-6-4-8-19-10-13/h3-10H,2,11,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCCNTZERIQBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole with an appropriate acylating agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a member of the triazole family, which is known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the fields of antifungal, antibacterial, and anticancer therapies.

Chemical Structure

The chemical structure of this compound features a triazole ring, an amine group, and a sulfanyl moiety, which are critical for its biological activity. The presence of the pyridine and ethylphenyl substituents further enhances its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with triazole structures exhibit significant biological activities. The following sections delve into specific activities associated with 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The mechanism of action typically involves the inhibition of ergosterol synthesis, a vital component of fungal cell membranes. Studies have shown that similar compounds can effectively inhibit the growth of various fungi, suggesting that this compound may exhibit comparable antifungal activity.

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been documented. Compounds in this class disrupt bacterial enzyme functions, leading to cell death. Preliminary studies suggest that 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide may inhibit key bacterial strains, although specific data on its efficacy against particular pathogens is still needed.

Anticancer Properties

Emerging evidence suggests that triazole derivatives can induce apoptosis in cancer cells through various signaling pathways. For instance, compounds with similar structures have shown activity against colon carcinoma and breast cancer cell lines. The potential of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide as an anticancer agent warrants further investigation.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The presence of specific functional groups (like the pyridine and ethyl groups) can influence the compound's lipophilicity and membrane permeability, enhancing its biological efficacy.

Functional Group Effect on Activity
PyridineIncreases antibacterial and antifungal activity
Ethyl groupEnhances lipophilicity and cellular uptake
Sulfanyl groupContributes to overall biological activity

Case Studies

Several studies have explored the biological activities of similar triazole compounds:

  • Antifungal Efficacy : A study demonstrated that a related triazole compound inhibited Candida albicans with an IC50 value of 12 µM.
  • Antibacterial Screening : Another investigation found that a structurally similar derivative exhibited significant activity against Staphylococcus aureus with an MIC value of 8 µg/mL.
  • Cancer Cell Line Testing : Research on a related compound showed IC50 values ranging from 10 to 30 µM against various cancer cell lines including HCT116 and T47D.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize yield and purity of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide?

  • Methodology :

  • Stepwise alkylation : React 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with chloroacetonitrile derivatives in alkaline media (e.g., NaOH in DMF) at 60–80°C for 4–6 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to verify sulfanyl (-S-) linkage (δ ~3.8 ppm for SCH2) and pyridinyl/aryl protons (δ 7.0–9.0 ppm) .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 439.1) .

Q. How does the substituent at the 3-ethylphenyl group influence solubility and reactivity?

  • Methodology :

  • Solubility testing : Measure in DMSO, ethanol, and water; logP calculations (e.g., using MarvinSketch) predict moderate hydrophobicity (logP ~2.8) .
  • Reactivity assays : Compare alkylation rates with varying aryl halides under identical conditions; ethyl groups enhance steric hindrance, reducing side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyridin-3-yl group in biological activity?

  • Methodology :

  • Analog synthesis : Replace pyridin-3-yl with furan-2-yl or phenyl groups and compare antimicrobial IC50 values (e.g., against S. aureus and E. coli) .
  • Docking simulations : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase; pyridinyl shows stronger H-bonding than phenyl .
    • Data Table :
SubstituentIC50 (µg/mL) S. aureusIC50 (µg/mL) E. coli
Pyridin-3-yl12.3 ± 1.218.7 ± 2.1
Phenyl25.6 ± 3.434.5 ± 4.5
Furan-2-yl19.8 ± 2.828.9 ± 3.7

Q. What experimental approaches resolve contradictions in reported anti-exudative activities of triazole acetamides?

  • Methodology :

  • Standardized assays : Re-evaluate activity in rat carrageenan-induced edema models with fixed doses (10 mg/kg) and reference controls (e.g., diclofenac sodium) .
  • Meta-analysis : Pool data from independent studies (n ≥ 3) using ANOVA to account for variability in animal models or administration routes .

Q. How can computational modeling predict metabolic stability of this compound?

  • Methodology :

  • ADME prediction : Use SwissADME to identify metabolic hotspots (e.g., sulfanyl group prone to oxidation) .
  • CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms via fluorometric screening kits (e.g., Promega) .

Methodological Notes

  • Synthesis optimization : Adjust reaction pH to 8–9 to minimize thiol oxidation .
  • Biological assays : Pre-solubilize compounds in 10% DMSO/saline for in vivo studies to avoid solvent toxicity .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra to confirm quaternary carbons .

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